synthesis of 1-propyl-1H-imidazole-5-carbaldehyde
synthesis of 1-propyl-1H-imidazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
Introduction
1-Propyl-1H-imidazole-5-carbaldehyde is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. The imidazole scaffold is a core component of numerous biologically active compounds, and the presence of a reactive carbaldehyde group at the C5 position, along with an N-propyl substituent, provides a versatile handle for further molecular elaboration. This guide offers a comprehensive overview of a reliable and commonly employed synthetic route to this target molecule, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the underlying chemical principles.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The formyl group can be installed onto a pre-existing imidazole ring via an electrophilic formylation reaction. This leads back to the key intermediate, 1-propyl-1H-imidazole. This intermediate, in turn, can be readily synthesized through the direct alkylation of the parent imidazole heterocycle.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the Precursor: 1-Propyl-1H-imidazole
The initial stage of the synthesis focuses on the preparation of 1-propyl-1H-imidazole, also known as N-propylimidazole.[1] This is typically achieved through the N-alkylation of imidazole with a suitable propylating agent.
Principle and Rationale: Nucleophilic Substitution
The N-alkylation of imidazole proceeds via a standard nucleophilic substitution (SN2) mechanism. Imidazole itself is an ambident nucleophile, but in the presence of a base, the pyrrole-like nitrogen is deprotonated to form the imidazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane.
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Choice of Base: A moderately strong base is required to deprotonate imidazole. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[2][3] They are effective, inexpensive, and easy to handle. The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion.
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Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[2][4] These solvents can dissolve the ionic intermediates and reagents but do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.
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Reaction Temperature: The reaction is often heated to increase the rate of substitution, typically in the range of 80°C.[2]
Caption: Mechanism of N-alkylation of imidazole.
Detailed Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
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Reagent Addition: Add 1-bromopropane (1.1 eq) to the mixture.
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Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 18-24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure 1-propyl-1H-imidazole as a light yellow liquid.[1]
Data Summary: 1-Propyl-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | [1] |
| Molecular Weight | 110.16 g/mol | [1] |
| Appearance | Light yellow transparent liquid | [1] |
| Boiling Point | 221.3 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| CAS Number | 35203-44-2 | [1] |
Part II: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
The final step involves the introduction of a formyl group onto the C5 position of the 1-propyl-1H-imidazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich heterocycles.[5][6]
Principle and Rationale: The Vilsmeier-Haack Reaction
This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate an activated aromatic or heteroaromatic ring.[7]
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Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
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Electrophilic Aromatic Substitution: 1-Propyl-1H-imidazole, being an electron-rich heterocycle, acts as the nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is electronically activated and less sterically hindered compared to the C2 position.
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Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to liberate the final aldehyde product.[6]
The Vilsmeier-Haack reaction is valued for its use of mild and economical reagents to achieve formylation.[5]
Caption: Workflow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask cooled in an ice bath (0°C) and under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-propyl-1H-imidazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[8] Stir for an additional 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-1H-imidazole-5-carbaldehyde.
Data Summary: 1-Propyl-1H-imidazole-5-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [9] |
| Molecular Weight | 138.17 g/mol | [9][10] |
| Appearance | Expected to be a liquid or low-melting solid | [11] |
| Boiling Point | 269.4 ± 23.0 °C (Predicted) | [11] |
| SMILES | CCCn1cncc1C=O | [9] |
| CAS Number | 161500-05-6 (for 2-carbaldehyde isomer) | [9][10] |
(Note: Experimental data for the 5-carbaldehyde isomer is less prevalent in public databases than for the 2-carbaldehyde isomer. Predicted values and data from analogous structures are provided for guidance.)
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1-Bromopropane: A flammable liquid and potential irritant. Avoid inhalation and skin contact.
-
DMF and Acetonitrile: These are flammable solvents with potential health risks upon prolonged exposure. Use in a well-ventilated area.
-
Neutralization: The hydrolysis and neutralization step is exothermic. Perform it slowly and with efficient cooling to control the temperature.
Conclusion
The is reliably achieved through a robust two-step sequence involving N-alkylation of imidazole followed by a Vilsmeier-Haack formylation. This methodology leverages common and well-understood organic reactions, providing an efficient route to a versatile chemical intermediate. The principles discussed herein—from the rationale for reagent selection to the mechanistic underpinnings of each transformation—provide the necessary foundation for the successful execution of this synthesis in a research or drug development setting.
References
- CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Exploring 1-Propyl-1H-Imidazole: Properties and Applications.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9CI) - Cymit Química S.L.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier-Haack Reaction | NROChemistry.
- (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... - ResearchGate.
- The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC - NIH.
- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.
- N-Alkylation of imidazoles - University of Otago.
- 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem.
- CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde | MFCD06740618.
- CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents.
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9… [cymitquimica.com]
- 10. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
